molecular formula C10H4Br5NO B080150 Pentabromopseudilin CAS No. 10245-81-5

Pentabromopseudilin

Cat. No. B080150
CAS RN: 10245-81-5
M. Wt: 553.7 g/mol
InChI Key: LXMNWKJHYOZUQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pentabromopseudilin and its derivatives have been synthesized using various strategies to access its complex structure and to study its biological properties. The Heck–Matsuda reaction has been employed for the synthesis of Pentabromopseudilin and other arylpyrrole derivatives, offering an efficient route to these bioactive compounds (Schwalm et al., 2012). Additionally, base-catalyzed cyclization of substituted benzaldehydes with isocyanoacetic acid methyl ester has been utilized for the synthesis of isopentabromopseudilin and analogous compounds, although these derivatives showed no biological activity (Hanefeld & Laatsch, 1991). A two-step total synthesis approach using Suzuki-Miyaura coupling of a MIDA boronate ester has also been developed, highlighting the importance of bromination for the antimicrobial activity of pentabromopseudilin (Kum et al., 2017).

Molecular Structure Analysis

The molecular structure of pentabromopseudilin has been elucidated through various synthetic and analytical techniques. Studies on its biosynthesis reveal that the benzene ring originates from the shikimate pathway via p-hydroxybenzoic acid, while the pyrrole ring is derived from proline, indicating a complex biosynthetic pathway (Hanefeld, Floss, & Laatsch, 1994; Peschke, Hanefeld, & Laatsch, 2005).

Chemical Reactions and Properties

Pentabromopseudilin's chemical reactions and properties are largely defined by its halogenated arylpyrrole structure. It acts as a potent inhibitor of myosin motor activity, affecting ATP binding, hydrolysis, and ADP dissociation, demonstrating its significant biological effects (Fedorov et al., 2009). This inhibition mechanism highlights pentabromopseudilin's role as an allosteric inhibitor, binding at a novel site away from the nucleotide and actin binding sites.

Physical Properties Analysis

The physical properties of pentabromopseudilin, including its solubility, stability, and crystallinity, are critical for its application in biological studies. While specific studies focusing solely on the physical properties of pentabromopseudilin were not identified, the synthesis and structural analysis work provide indirect insights into its physicochemical characteristics.

Chemical Properties Analysis

The chemical properties of pentabromopseudilin, particularly its reactivity and interactions with biological molecules, underpin its bioactivity. Its structure-activity relationships have been explored, showing that its activities depend strongly on the substituent pattern, with the natural compound being the most active (Laatsch et al., 1995). This highlights the importance of its pentabrominated structure for its biological effects.

Scientific Research Applications

  • Inhibition of Myosin Motor Activity : PBP is identified as a potent inhibitor of myosin-dependent processes. It affects ATP binding, ATP hydrolysis, and ADP dissociation in myosin, extending the time required per ATPase cycle. PBP's binding at an allosteric site near the 50-kDa domain of myosin-2 motor domain differentiates it from other myosin inhibitors (Fedorov et al., 2009).

  • Suppressing TGF-β Activity : PBP, as a myosin Va inhibitor, can suppress transforming growth factor-β (TGF-β) activity, impacting processes like Smad2/3 phosphorylation and epithelial–mesenchymal transition. This indicates its potential in treating fibrotic diseases and cancer (Shih-Wei et al., 2018).

  • Biosynthesis Studies : Research has investigated the biosynthesis of PBP, particularly the derivation of its pyrrole ring from proline and its benzene ring from the shikimate pathway via p-hydroxybenzoic acid. This contributes to understanding the natural synthesis of such complex molecules (Peschke et al., 2005; Hanefeld et al., 1994).

  • Chemical Synthesis Approaches : Several studies have focused on the chemical synthesis of PBP and related compounds, which is vital for its accessibility and potential pharmaceutical applications. These include methods like Heck Arylations and Suzuki-Miyaura coupling, important for creating bioactive compounds (Schwalm et al., 2012; Kum et al., 2017).

  • Isoform-Specific Allosteric Inhibitors of Myosin ATPase : PBP and related compounds are studied as allosteric inhibitors for myosin ATPase, with implications in understanding and potentially treating diseases linked to myosin activity changes (Martin et al., 2014; Preller et al., 2011).

  • Antimicrobial and Antitumor Activities : The antitumor, antimicrobial, and phytotoxic activities of PBP have been compared with related compounds, highlighting its potential in developing new therapeutic agents (Laatsch et al., 1995; Fehér et al., 2010).

  • Role in Marine Bacterial Ecology : The production of PBP by Pseudoalteromonas spp. and its biosynthetic gene cluster's distribution and evolutionary history reveal its ecological relevance in marine bacteria (Busch et al., 2019).

  • Potential as Lipoxygenase Inhibitors : Compounds like PBP have been assayed against human lipoxygenase, suggesting their use as potent and selective inhibitors (Ohri et al., 2005).

Future Directions

Given that TGF-β signaling is crucial in the regulation of diverse pathophysiological processes such as tissue fibrosis and cancer development, Pentabromopseudilin should be further explored for its therapeutic role in treating fibrotic diseases and cancer .

properties

IUPAC Name

2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMNWKJHYOZUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314744
Record name Pentabromopseudilin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentabromopseudilin

CAS RN

10245-81-5
Record name 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10245-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentabromopseudilin
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Record name NSC288032
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Record name Pentabromopseudilin
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Record name PENTABROMOPSEUDILIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
R Fedorov, M Böhl, G Tsiavaliaris… - Nature structural & …, 2009 - nature.com
We have identified pentabromopseudilin (PBP) as a potent inhibitor of myosin-dependent processes such as isometric tension development and unloaded shortening velocity. PBP-…
Number of citations: 81 www.nature.com
R Martin, A Jäger, M Böhl, S Richter… - Angewandte …, 2009 - Wiley Online Library
… structure–activity relationships, pentabromopseudilin (1) was … H bonds of pentabromopseudilin is essential for bioactivity. … We achieved the total synthesis of …
Number of citations: 96 onlinelibrary.wiley.com
Z Xu, X Lu - The Journal of Organic Chemistry, 1998 - ACS Publications
… of pentabromopseudilin using this method are exemplified. … Pentabromopseudilin (32), a potent marine antibiotic isolated … We now report a novel synthesis of pentabromopseudilin on …
Number of citations: 374 pubs.acs.org
CS Schwalm, IBD de Castro, J Ferrari, FL de Oliveira… - Tetrahedron …, 2012 - Elsevier
… Among the natural arylpyrrole compounds we also find pentabromopseudilin (4), a … worth mentioning that pentabromopseudilin also displays a high in vitro activity against MRSA (IC 50 …
Number of citations: 33 www.sciencedirect.com
W Shih-Wei, C Chih-Ling, YC Kao… - Journal of Enzyme …, 2018 - Taylor & Francis
Pentabromopseudilin (PBrP) is a marine antibiotic isolated from the marine bacteria Pseudomonas bromoutilis and Alteromonas luteoviolaceus. PBrP exhibits antimicrobial, anti-tumour…
Number of citations: 14 www.tandfonline.com
U Hanefeld, HG Floss, H Laatsch - The Journal of Organic …, 1994 - ACS Publications
The biosynthesis of the potent marine antibiotic, pentabromopseudilin (1), was investigated in Alteromonas luteoviolaceus grown in a complex medium by feeding experiments with 13C-…
Number of citations: 51 pubs.acs.org
JD Peschke, U Hanefeld, H Laatsch - Bioscience, biotechnology …, 2005 - Taylor & Francis
The biosynthesis of the potent marine antibiotic, pentabromopseudilin (1), was investigated. Feeding studies with Alteromonas luteoviolaceus were performed on a defined medium. D,L-…
Number of citations: 20 www.tandfonline.com
S Karimi, S Ma, M Qu, B Chen, K Ramig… - Journal of …, 2020 - Wiley Online Library
Although pyrroles have been synthesized from azido dienes, the corresponding reactions of structurally similar nitrodienes had not been investigated until it became the main focus of …
Number of citations: 5 onlinelibrary.wiley.com
DY Kum, M Nazari, KL McPhail, CS Cooper… - Tetrahedron …, 2017 - Elsevier
A marine natural product isolated from Pseudoalteromonas sp., pentabromopseudilin, with promising anti-MRSA and myosin ATPase inhibition activities was synthesized in two steps …
Number of citations: 7 www.sciencedirect.com
RV Ohri, AT Radosevich, KJ Hrovat, C Musich… - Organic …, 2005 - ACS Publications
… With respect to the inhibition studies, we have shown that pentabromopseudilin (1a) is a novel and potent inhibitor against both 12- and 15-human lipoxygenase. Analogues of 1a …
Number of citations: 141 pubs.acs.org

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